N-(4-butylphenyl)-N'-{2-[4-(4-nitrobenzyl)piperazin-1-yl]ethyl}ethanediamide
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Overview
Description
N-(4-BUTYLPHENYL)-N-{2-[4-(4-NITROBENZYL)PIPERAZINO]ETHYL}ETHANEDIAMIDE: is a complex organic compound characterized by its unique structure, which includes a butylphenyl group, a nitrobenzyl group, and a piperazinoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BUTYLPHENYL)-N-{2-[4-(4-NITROBENZYL)PIPERAZINO]ETHYL}ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the Butylphenyl Intermediate: This step involves the alkylation of phenyl compounds to introduce the butyl group.
Synthesis of the Nitrobenzyl Intermediate: This step involves nitration reactions to introduce the nitro group onto a benzyl ring.
Coupling Reactions: The butylphenyl and nitrobenzyl intermediates are then coupled with piperazine and ethylenediamine under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-BUTYLPHENYL)-N-{2-[4-(4-NITROBENZYL)PIPERAZINO]ETHYL}ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic metals.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(4-BUTYLPHENYL)-N-{2-[4-(4-NITROBENZYL)PIPERAZINO]ETHYL}ETHANEDIAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or drug candidate.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-BUTYLPHENYL)-N-{2-[4-(4-NITROBENZYL)PIPERAZINO]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butylamine: An aliphatic primary amine with applications in organic synthesis.
3-Methoxyphenylboronic acid: Used in organic synthesis and as a reagent in chemical reactions.
Uniqueness
N-(4-BUTYLPHENYL)-N-{2-[4-(4-NITROBENZYL)PIPERAZINO]ETHYL}ETHANEDIAMIDE is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its distinctiveness.
Properties
Molecular Formula |
C25H33N5O4 |
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Molecular Weight |
467.6 g/mol |
IUPAC Name |
N'-(4-butylphenyl)-N-[2-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]ethyl]oxamide |
InChI |
InChI=1S/C25H33N5O4/c1-2-3-4-20-5-9-22(10-6-20)27-25(32)24(31)26-13-14-28-15-17-29(18-16-28)19-21-7-11-23(12-8-21)30(33)34/h5-12H,2-4,13-19H2,1H3,(H,26,31)(H,27,32) |
InChI Key |
HABZPJHNDIWXJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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